molecular formula C5H14N2O B1337796 2-[(2-Aminoethyl)(methyl)amino]ethanol CAS No. 5753-50-4

2-[(2-Aminoethyl)(methyl)amino]ethanol

Cat. No. B1337796
CAS RN: 5753-50-4
M. Wt: 118.18 g/mol
InChI Key: XYJVGUKOTPNESI-UHFFFAOYSA-N
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Description

The compound 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as aminoethylethanolamine (AEEA), is a molecule that contains both primary and secondary amino groups. It has been the focus of research due to its potential as a new solvent for post-combustion CO2 absorption . AEEA is part of a broader class of compounds that have been studied for various applications, including as viscosity and refractive index modifiers in aqueous solutions , and as intermediates in the synthesis of fragrance materials .

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been explored through different methods. One approach involves the catalytic C-H amidation of sp(3) methyl C-H bonds using iridium catalysts, followed by LAH reduction to produce β-amino alcohol products . Another method reported the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines using a Cr/photoredox dual catalytic system . Additionally, novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were synthesized using ring-opening reactions of cyclic ketene-N,O-acetal, starting from substituted acetophenones .

Molecular Structure Analysis

The molecular structure of AEEA and its derivatives is characterized by the presence of amino groups attached to an ethanol backbone. This structure is crucial for its reactivity and physical properties. The molecular docking studies of novel derivatives of AEEA have shown that these compounds can fit into the active site of HDAC2, an anti-cancer protein, indicating potential biological activity .

Chemical Reactions Analysis

AEEA and its related compounds participate in various chemical reactions due to their functional groups. The primary and secondary amino groups in AEEA can react with CO2, which is relevant for CO2 absorption processes . The synthesis of 1,2-amino alcohols typically involves reactions such as C-H amidation and addition of α-amino carbanion equivalents to carbonyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of AEEA and its mixtures have been extensively studied. The viscosity and refractive index of pure and aqueous mixtures of AEEA have been measured and correlated with temperature, showing that these properties can be finely tuned for specific applications . The densities and viscosities of aqueous ternary solutions containing AEEA were also measured, providing valuable data for the formulation of mixtures with desired physical characteristics . The vapor-liquid equilibrium (VLE) of CO2 in aqueous AEEA solutions was studied, and a model was developed to predict the solubility and speciation of CO2 in these solutions .

Scientific Research Applications

Peptide Synthesis

Modification of 2-[(2-Aminoethyl)(methyl)amino]ethanol derivatives has been explored to introduce amino-protective groups of the urethane type, labile in alkaline media, for peptide synthesis. These protective groups exhibit higher sensitivity to base when the methyl group is exchanged for a phenyl group bearing a negative inductive effect. The new protective group, designated Mpc, offers better stability than the Fmoc group and resists catalytic hydrogenolysis, proving highly stable in acidic medium without spontaneous polymerization of its elimination product (Verhart & Tesser, 2010).

Carbon Dioxide Capture

Research into novel alcamines ionic liquids, including derivatives of 2-[(2-Aminoethyl)(methyl)amino]ethanol, has highlighted their potential as industrial solvents for carbon dioxide capture. These studies have synthesized and characterized various alcamines ionic liquids for effective and low-cost solutions, showing the MCHP system (a combination including 2-[(2-Aminoethyl)(methyl)amino]ethanol chloride) as particularly effective. Mechanisms of CO2 absorption and desorption were further elucidated through in situ FTIR spectra analysis, showcasing the versatility and efficiency of these compounds in environmental applications (Zhao et al., 2011).

Chemical Kinetics and Solution Behavior

Studies have measured densities and viscosities of aqueous ternary solutions of 2-[(2-Aminoethyl)(methyl)amino]ethanol, providing valuable data for understanding the behavior of these compounds in solution. This research offers insights into the potential use of such compounds in various industrial and research applications, emphasizing their versatile nature (Álvarez et al., 2006).

Formation of Cu(II) Complexes

Investigation into Schiff base ligands derived from 2-[(2-Aminoethyl)(methyl)amino]ethanol and its analogs has revealed the influence of arm length and inter- and intramolecular interactions on the formation of Cu(II) complexes. These complexes, characterized by single crystal X-ray diffraction, demonstrate the compound's utility in creating complex structures with potential applications in catalysis and material science (Keypour et al., 2015).

properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVGUKOTPNESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447091
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Aminoethyl)(methyl)amino]ethanol

CAS RN

5753-50-4
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Jiang, A Gaudin, J Zhang, T Agarwal, E Song… - Biomaterials, 2018 - Elsevier
Gene delivery is known to be a complicated multi-step biological process. It has been observed that subtle differences in the structure and properties of polymeric materials used for …
Number of citations: 50 www.sciencedirect.com
T Pinkert - 2017 - edoc.hu-berlin.de
Im Rahmen dieser Arbeit wurden fluoreszierende Sphingomyelin-Analoga zu Studium der sauren Sphingomyelinase (ASM) synthetisiert. Ausgehend von L-Serin wurde ein Sphingosin-…
Number of citations: 1 edoc.hu-berlin.de

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